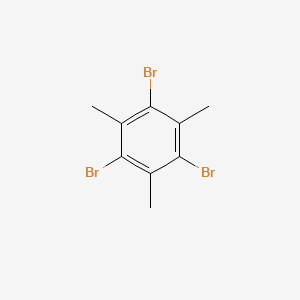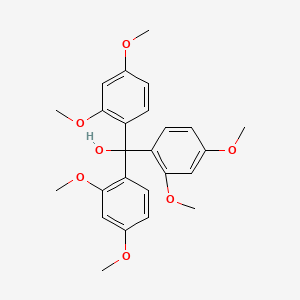
Tris(2,4-diméthoxyphényl)méthanol
Vue d'ensemble
Description
Tris(2,4-dimethoxyphenyl)methanol is a chemical compound with the molecular formula C25H28O7 . Its average mass is 440.486 Da and its monoisotopic mass is 440.183502 Da .
Molecular Structure Analysis
The molecular structure of Tris(2,4-dimethoxyphenyl)methanol consists of three 2,4-dimethoxyphenyl groups attached to a central methanol group . This structure is reflected in its IUPAC name: Benzenemethanol, α,α-bis (2,4-dimethoxyphenyl)-2,4-dimethoxy- .Physical And Chemical Properties Analysis
Tris(2,4-dimethoxyphenyl)methanol is a solid substance . It has a melting point range of 150.0 to 154.0 °C .Applications De Recherche Scientifique
Recherche en protéomique
Le Tris(2,4-diméthoxyphényl)méthanol est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé de différentes manières dans ce domaine, par exemple dans l'analyse de la structure des protéines, dans l'étude des interactions protéine-protéine ou dans l'identification de nouvelles protéines.
Chromatographie
Le composé est utilisé en chromatographie . La chromatographie est une technique de laboratoire permettant de séparer un mélange en ses composants individuels. Le this compound pourrait être utilisé comme phase stationnaire ou comme composant de la phase mobile dans différents types de chromatographie.
Indicateur acide-base
Le this compound peut être utilisé comme indicateur acide-base . Un indicateur acide-base est un acide faible ou une base faible qui présente un changement de couleur lorsque la concentration des ions hydrogène (H+) ou hydroxyde (OH-) change dans une solution aqueuse. Le this compound pourrait être utilisé pour déterminer le pH d'une solution, ou dans des titrages pour déterminer la concentration d'un acide ou d'une base inconnu.
Utilisation diagnostique ou thérapeutique
Bien qu'il ne soit pas destiné à un usage diagnostique ou thérapeutique , le this compound pourrait potentiellement être utilisé dans la recherche liée à ces domaines. Par exemple, il pourrait être utilisé dans le développement de nouveaux tests diagnostiques ou dans l'étude de cibles thérapeutiques potentielles.
Mécanisme D'action
The mechanism of action of Tris(2,4-dimethoxyphenyl)methanol is based on its ability to interact with proteins in the body. It binds to proteins and alters their structure, which results in a change in their activity. This change in activity can lead to changes in the biochemical and physiological processes in the body, which can result in various effects.
Biochemical and Physiological Effects
Tris(2,4-dimethoxyphenyl)methanol has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, as well as an inhibitory effect on the activity of certain enzymes involved in the synthesis of proteins. Additionally, it has been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of lipids, as well as an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates. It has also been found to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tris(2,4-dimethoxyphenyl)methanol in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Additionally, it is a highly stable compound and is not easily degraded in the presence of light or heat. However, there are some limitations to using Tris(2,4-dimethoxyphenyl)methanol in laboratory experiments. For example, it is not water-soluble, which can limit its use in certain experiments. Additionally, it is not very soluble in organic solvents, which can also limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of Tris(2,4-dimethoxyphenyl)methanol in scientific research. One potential direction is the development of drug delivery systems based on Tris(2,4-dimethoxyphenyl)methanol. Additionally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new drugs, as well as in the development of new methods of drug synthesis. Additionally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new methods of drug screening and analysis. Finally, there is potential for the use of Tris(2,4-dimethoxyphenyl)methanol in the development of new methods of protein engineering.
Safety and Hazards
Tris(2,4-dimethoxyphenyl)methanol is classified under the GHS07 hazard class . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The recommended precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .
Propriétés
IUPAC Name |
tris(2,4-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7/c1-27-16-7-10-19(22(13-16)30-4)25(26,20-11-8-17(28-2)14-23(20)31-5)21-12-9-18(29-3)15-24(21)32-6/h7-15,26H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBUIJKOSQBPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C2=C(C=C(C=C2)OC)OC)(C3=C(C=C(C=C3)OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659918 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76832-37-6 | |
| Record name | Tris(2,4-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



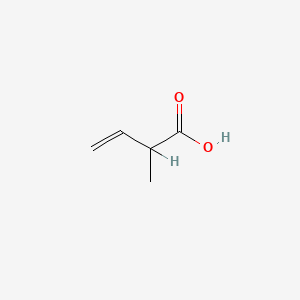
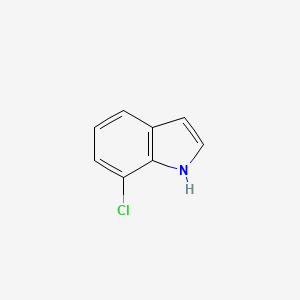

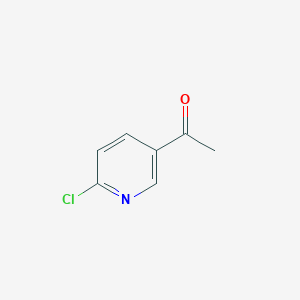



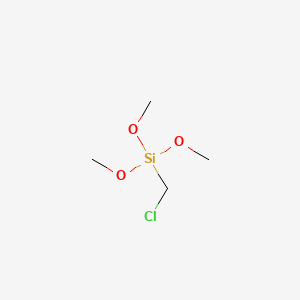
![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)
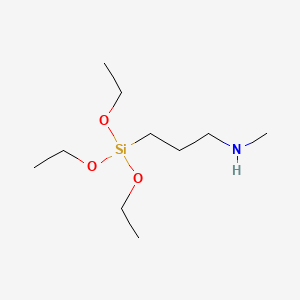
![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)

